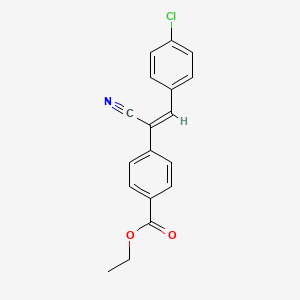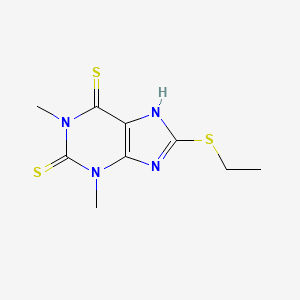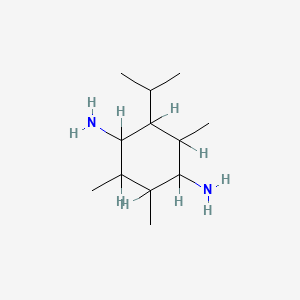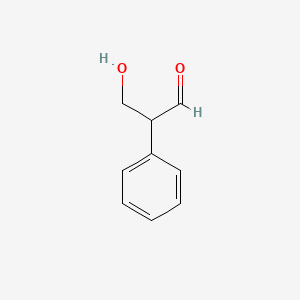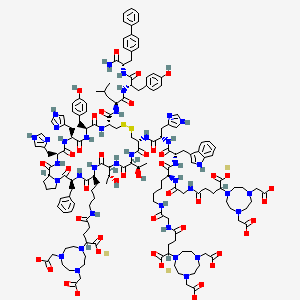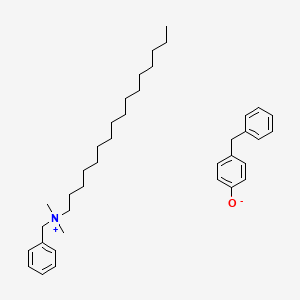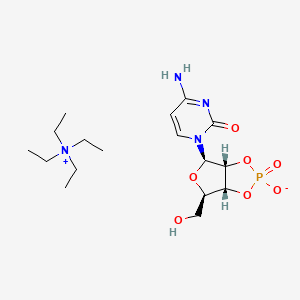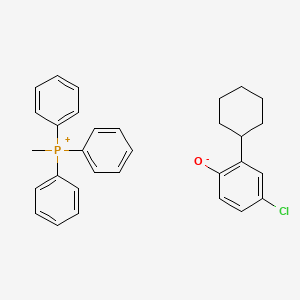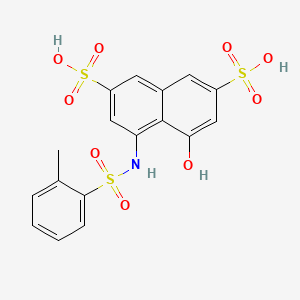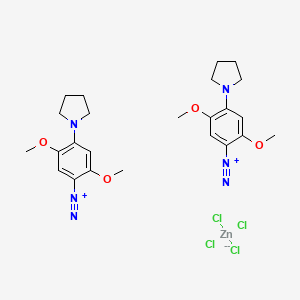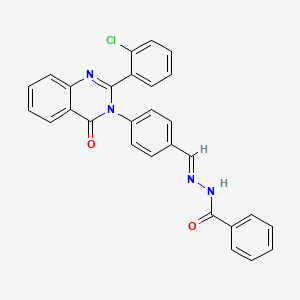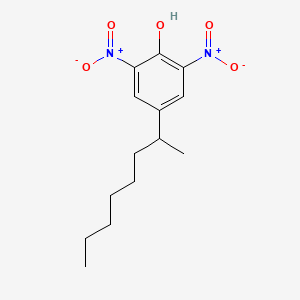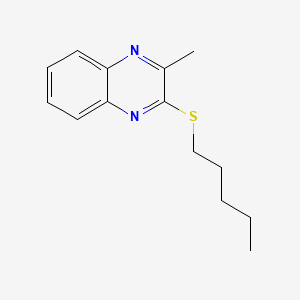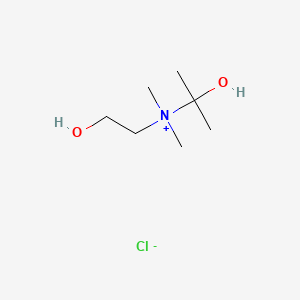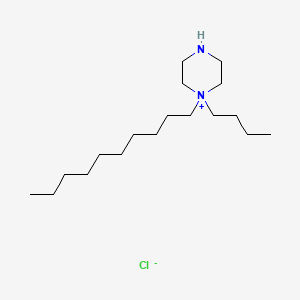
1-Butyl-1-decylpiperazinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-1-decylpiperazinium chloride is an organic compound belonging to the class of quaternary ammonium salts It is characterized by the presence of a piperazine ring substituted with butyl and decyl groups, and a chloride anion
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-1-decylpiperazinium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-decylpiperazine with butyl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation, crystallization, and filtration to achieve the required purity for industrial applications .
化学反应分析
Types of Reactions: 1-Butyl-1-decylpiperazinium chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the replacement of the chloride anion with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of the corresponding alcohol, while oxidation with hydrogen peroxide can yield various oxidized derivatives .
科学研究应用
1-Butyl-1-decylpiperazinium chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-butyl-1-decylpiperazinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
相似化合物的比较
1-Butyl-3-methylimidazolium chloride: This compound is another quaternary ammonium salt with similar applications in phase-transfer catalysis and ionic liquid research.
1-Butyl-1-methylpyrrolidinium chloride: Known for its use in electrochemical applications and as a solvent for various chemical reactions.
N-Butylpyridinium chloride: Utilized in organic synthesis and as a solvent in various industrial processes.
Uniqueness: 1-Butyl-1-decylpiperazinium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of both butyl and decyl groups on the piperazine ring enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly effective in applications requiring membrane disruption and antimicrobial activity .
属性
CAS 编号 |
111439-99-7 |
|---|---|
分子式 |
C18H39ClN2 |
分子量 |
319.0 g/mol |
IUPAC 名称 |
1-butyl-1-decylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C18H39N2.ClH/c1-3-5-7-8-9-10-11-12-16-20(15-6-4-2)17-13-19-14-18-20;/h19H,3-18H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
YLIVTPKBXNTELR-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+]1(CCNCC1)CCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


